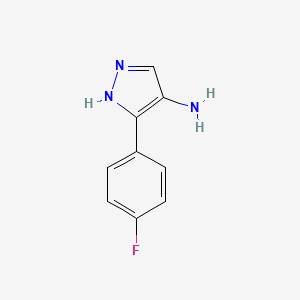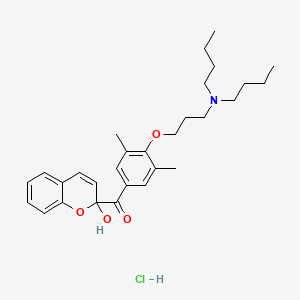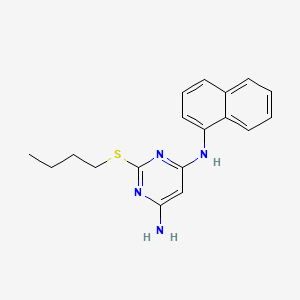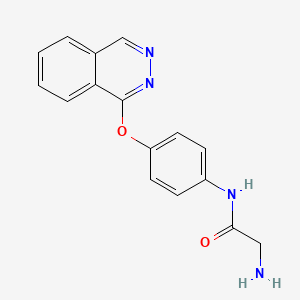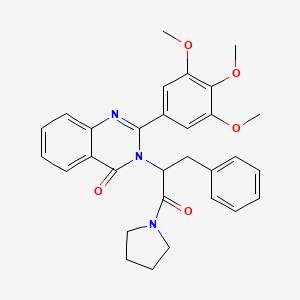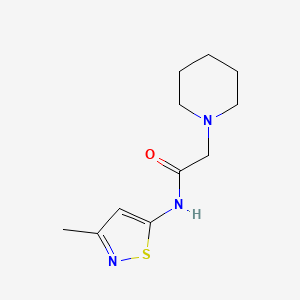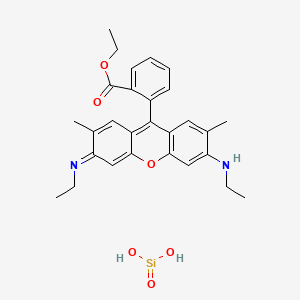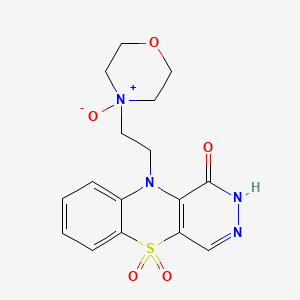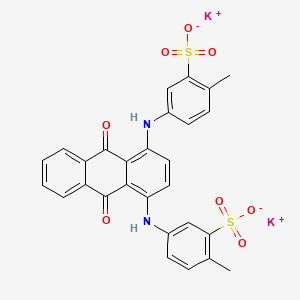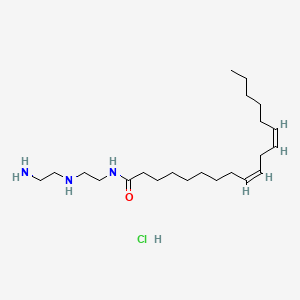
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the aminoethyl groups: This step involves the reaction of the intermediate with ethylenediamine under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: N-alkyl or N-acyl derivatives
科学的研究の応用
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of surfactants and emulsifiers.
作用機序
The mechanism of action of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes makes it a compound of interest in pharmacological research.
類似化合物との比較
Similar Compounds
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide acetate
Uniqueness
The hydrochloride salt form of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide offers enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
特性
CAS番号 |
94113-66-3 |
|---|---|
分子式 |
C22H44ClN3O |
分子量 |
402.1 g/mol |
IUPAC名 |
(9Z,12Z)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide;hydrochloride |
InChI |
InChI=1S/C22H43N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H/b7-6-,10-9-; |
InChIキー |
RGHLBNYWPWHJHD-NBTZWHCOSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCNCCN.Cl |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
